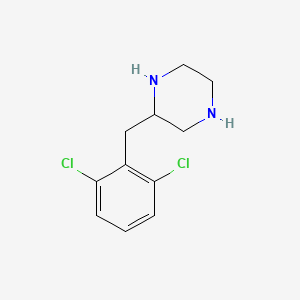

2-(2,6-Dichloro-benzyl)-piperazine

Description

The Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine scaffold is a cornerstone in the edifice of medicinal chemistry, recognized for its frequent appearance in a vast array of biologically active compounds. nih.govresearchgate.net Its utility stems from a unique combination of physicochemical properties that medicinal chemists can strategically manipulate to optimize drug candidates. nih.govtandfonline.com

The journey of piperazine in medicine began with its use as an anthelmintic agent to treat parasitic worm infections. nih.gov However, its therapeutic potential was soon realized to extend far beyond this initial application. Over the decades, the substitution of the piperazine ring at its nitrogen positions has led to the development of a multitude of drugs with diverse pharmacological activities. researchgate.netresearchgate.net This evolution has seen piperazine derivatives established as antianginals, antidepressants, antihistamines, antipsychotics, and more. nih.gov The continuous exploration of piperazine-based structures underscores its enduring legacy and ongoing evolution in the pharmaceutical sciences. researchgate.netmdpi.com

Nitrogen-containing heterocycles are a class of organic compounds that are of paramount importance in the realm of biologically active molecules. wisdomlib.orgresearchgate.net Their prevalence is a testament to their ability to engage in various biological interactions, a feature largely attributed to the presence of nitrogen atoms. openmedicinalchemistryjournal.com These atoms can act as hydrogen bond donors or acceptors, a critical factor in the binding of a drug molecule to its biological target. researchgate.net

The structural diversity of nitrogen-containing heterocycles is immense, ranging from simple rings to complex fused systems. openmedicinalchemistryjournal.com This diversity allows for the fine-tuning of a molecule's properties to achieve the desired biological effect. nih.gov In fact, a significant percentage of FDA-approved drugs contain at least one heterocyclic ring, with nitrogen-containing heterocycles being particularly prominent. nih.gov Their fundamental role in the architecture of life—being present in DNA, RNA, and numerous essential biomolecules—further highlights their significance as a blueprint for the design of new medicines.

The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery. The piperazine ring has earned this distinction due to its widespread presence in successful drugs across a wide range of therapeutic areas. nih.govresearchgate.netnih.gov

The utility of the piperazine moiety as a privileged scaffold can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily protonated, which enhances the water solubility of drug candidates, a crucial factor for their absorption and distribution in the body. nih.govtandfonline.com

Synthetic Accessibility: The chemical reactivity of the piperazine ring, particularly at its nitrogen atoms, allows for the straightforward introduction of various substituents, facilitating the creation of large and diverse compound libraries for screening. tandfonline.comresearchgate.net

Structural Flexibility: The piperazine ring can adopt different conformations, allowing it to adapt to the specific geometry of a binding site on a biological target. tandfonline.com

Pharmacokinetic Modulation: The incorporation of a piperazine moiety can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govtandfonline.com

These attributes have made the piperazine scaffold a reliable and frequently employed tool for medicinal chemists seeking to develop new and improved therapeutic agents. nih.govnih.gov

Contextualizing Benzylpiperazine Derivatives within Pharmaceutical Research

Building upon the versatile piperazine core, the addition of a benzyl (B1604629) group gives rise to benzylpiperazine derivatives, a class of compounds that has garnered considerable attention in pharmaceutical research for its diverse biological activities. europa.euresearchgate.netnih.gov

The exploration of benzylpiperazine derivatives has a history rooted in the search for new antidepressant medications. europa.eu While the parent compound, 1-benzylpiperazine (B3395278) (BZP), was initially investigated for this purpose, it was never commercially developed as such due to its stimulant effects. europa.euwikipedia.org

Subsequent research has unveiled a broad spectrum of potential therapeutic applications for benzylpiperazine structures. For instance, certain derivatives have been investigated for their activity as sigma receptor ligands, which could have implications for the treatment of psychosis and inflammatory diseases. nih.gov The combination of a benzylpiperazine moiety with other chemical groups has also led to the discovery of compounds with potential applications in a variety of other therapeutic areas. wikipedia.orgmdpi.com The continued synthesis and evaluation of novel benzylpiperazine derivatives reflect the ongoing interest in harnessing their therapeutic potential. nih.gov

Within the broader class of benzylpiperazines, the specific substitution pattern on the benzyl ring plays a crucial role in determining the compound's biological activity. The introduction of chlorine atoms, particularly in a dichlorobenzyl arrangement, has been a key strategy in medicinal chemistry to modulate a molecule's properties.

The research interest in dichlorobenzyl substitution patterns stems from the ability of chlorine atoms to:

Influence Lipophilicity: The addition of chlorine atoms can increase the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.

Alter Metabolic Stability: The presence of chlorine atoms can block sites on the molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life in the body.

Modify Electronic Properties: Chlorine atoms are electron-withdrawing, which can alter the electronic distribution within the molecule and influence its binding affinity to a target.

The specific placement of the two chlorine atoms on the benzyl ring, as in the 2,6-dichloro configuration of 2-(2,6-dichloro-benzyl)-piperazine, is a deliberate design choice aimed at optimizing these properties for a particular therapeutic target. This precise structural feature is at the heart of the current research focus on this compound, as scientists seek to unlock its full therapeutic potential.

Problem Statement and Research Rationale for Investigating this compound

The fundamental rationale for investigating novel compounds like this compound stems from the continuous and pressing need for new therapeutic agents to address a wide array of diseases. Many existing treatments face challenges such as drug resistance, undesirable side effects, or limited efficacy. Medicinal chemistry seeks to overcome these problems by designing and synthesizing novel molecules with improved properties.

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is because its inclusion in a molecule can confer favorable physicochemical properties, such as improved water solubility and oral bioavailability, which are critical for a substance to be effective as a drug. researchgate.netmdpi.com The piperazine nucleus is a common feature in many approved drugs for this reason. mdpi.com

The 2,6-dichlorobenzyl moiety is also of significant interest. The presence and position of chlorine atoms on a benzyl ring can profoundly influence a molecule's biological activity. This can be due to effects on the molecule's ability to bind to its biological target, its metabolic stability, and its ability to cross cell membranes. The 2,6-dichloro substitution pattern is found in various pharmacologically active compounds, indicating its utility in modulating biological effects. For instance, the metabolism of the antipsychotic drug aripiprazole (B633) results in the formation of 1-(2,3-dichlorophenyl)-piperazine, highlighting the relevance of dichlorophenylpiperazine structures in neuropharmacology. silae.it

Therefore, the problem statement for investigating this compound is the search for new drug candidates. The rationale is that the combination of a 2-substituted piperazine ring with a 2,6-dichlorobenzyl group could result in a molecule with unique and therapeutically valuable properties that differ from its 1-substituted isomer and other existing drug molecules.

Overview of Key Academic Research Areas for this compound

Given the properties of its constituent parts, this compound and its derivatives are potential candidates for investigation across several key academic research areas. These explorations are generally driven by the broad spectrum of biological activities demonstrated by other piperazine derivatives.

Key potential research areas include:

Central Nervous System (CNS) Disorders: Piperazine derivatives are widely explored for their effects on the CNS. nih.gov They have been investigated as treatments for mental and anxiety disorders, and more recently for neurodegenerative conditions like Alzheimer's disease. nih.gov The ability of some piperazine derivatives to cross the blood-brain barrier makes them attractive for targeting diseases of the brain. nih.gov

Antimicrobial and Antifungal Agents: The emergence of multi-drug resistant (MDR) bacteria and fungi presents a major global health challenge. Researchers are actively screening novel chemical entities for antimicrobial properties, and piperazine derivatives have shown promise in this area. researchgate.netnih.gov Studies have demonstrated that certain arylpiperazines possess broad-spectrum antimicrobial activity against clinically relevant pathogens. nih.gov

Oncology: The piperazine scaffold is present in numerous anticancer agents. nih.gov These compounds can act through various mechanisms, and the search for new, more selective, and potent anticancer drugs is a high-priority research area.

Antiviral and Antiparasitic Agents: Piperazine itself has anthelmintic (anti-worm) properties, and its derivatives are investigated for a range of anti-infective applications, including as antiviral and antiparasitic drugs. nih.goveuropa.eu

The investigation into this compound would likely begin with high-throughput screening in these and other areas to identify any potential "hits" or biological activities of interest, which would then warrant more detailed study.

Data Tables

Table 1: Chemical Compound Information

| Property | Value | Source |

| Chemical Name | (R)-2-(2,6-Dichloro-benzyl)-piperazine | chemicalbook.com |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | chemicalbook.com |

| Formula Weight | 245.15 g/mol | chemicalbook.com |

| Isomeric Form | 2-substituted piperazine | N/A |

Table 2: General Research Areas for Piperazine Derivatives

| Research Area | Rationale and Examples | Representative Sources |

| CNS Disorders | Piperazine derivatives are studied for Alzheimer's, anxiety, and other mental disorders due to their ability to interact with CNS targets and cross the blood-brain barrier. | nih.gov |

| Antimicrobial Agents | Investigated as potential solutions to combat multi-drug resistant bacteria and fungi. | researchgate.netnih.gov |

| Oncology | The piperazine scaffold is a component of various anticancer drugs. | nih.gov |

| Antiviral/Antiparasitic | The core piperazine structure has known anti-infective properties, leading to the exploration of its derivatives. | nih.goveuropa.eu |

Structure

3D Structure

Properties

Molecular Formula |

C11H14Cl2N2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-3-11(13)9(10)6-8-7-14-4-5-15-8/h1-3,8,14-15H,4-7H2 |

InChI Key |

NIPKFEGQRBMSQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 2,6 Dichloro Benzyl Piperazine

Retrosynthetic Analysis and Key Precursors for 2-(2,6-Dichloro-benzyl)-piperazine Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, this process highlights two primary building blocks: the 2,6-dichlorobenzyl moiety and the piperazine (B1678402) ring.

A crucial precursor in the synthesis of this compound is 2,6-dichlorobenzyl chloride. europa.eu This compound can be synthesized from 2,6-dichlorotoluene (B125461) through a chlorination reaction. The process typically involves dissolving 2,6-dichlorotoluene in a solvent, adding a catalyst, and then introducing chlorine gas under light conditions. google.com The resulting 2,6-dichlorobenzyl chloride serves as a reactive electrophile, readily undergoing nucleophilic attack by the piperazine nitrogen.

The piperazine ring is a common heterocyclic moiety in many biologically active compounds. mdpi.com Its synthesis can be achieved through various methods, including the reaction of diethanolamine (B148213) with an m-chloroaniline or bis(2-chloroethyl)amine. europa.eu Another approach involves the reaction of piperazine with m-dichlorobenzene. europa.eu For laboratory and industrial-scale production, piperazine is commercially available as a hexahydrate or in its anhydrous form. orgsyn.org The piperazine ring can also be formed from suitable anilines and bis-(2-haloethyl)amine or diethanolamine. mdpi.com

Established and Novel Synthetic Routes for Piperazine and Benzylpiperazine Derivatives

The formation of the bond between the 2,6-dichlorobenzyl group and the piperazine ring is typically achieved through several key reaction types.

The most common method for synthesizing this compound is through a nucleophilic substitution reaction. mdpi.com This involves the N-alkylation of piperazine with 2,6-dichlorobenzyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrogen chloride formed during the reaction.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Parameter | Typical Conditions |

|---|---|

| Base | Sodium hydroxide, potassium carbonate |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 3–6 hours |

This table summarizes typical conditions for the nucleophilic substitution reaction.

The choice of solvent is critical, with polar aprotic solvents like DMF being known to enhance the reaction rate. To avoid the formation of the disubstituted byproduct, 1,4-bis(2,6-dichlorobenzyl)piperazine, it is common to use an excess of piperazine or to employ a monoprotected piperazine derivative. europa.euorgsyn.org

Reductive amination offers an alternative route to benzylpiperazine derivatives. mdpi.comthieme-connect.comthieme-connect.com This method involves the reaction of a benzaldehyde (B42025) with piperazine in the presence of a reducing agent. For the synthesis of this compound, this would entail reacting 2,6-dichlorobenzaldehyde (B137635) with piperazine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final amine product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.comnih.gov Continuous-flow hydrogenation has also emerged as a safe and environmentally friendly method for carrying out reductive aminations on a larger scale. thieme-connect.comthieme-connect.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity, excellent functional group compatibility. thieme-connect.com | Generates significant waste. thieme-connect.com |

| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity. thieme-connect.com | Generates toxic cyanide waste. thieme-connect.com |

| Hydrogen (H₂) via Flow Hydrogenation | Environmentally friendly (water is the only byproduct), completely incorporated into the product. thieme-connect.comthieme-connect.com | Requires specialized equipment. thieme-connect.com |

This table compares common reducing agents used in reductive amination for benzylpiperazine synthesis.

A third synthetic strategy involves the reduction of a carboxyamide intermediate. mdpi.com This two-step process begins with the acylation of piperazine with 2,6-dichlorobenzoyl chloride to form 1-(2,6-dichlorobenzoyl)piperazine. This amide intermediate is then reduced to the desired this compound.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of the amide bond. This method can be particularly useful when direct alkylation or reductive amination is problematic due to substrate sensitivity or side reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. While specific examples detailing the synthesis of this compound via MCRs are not extensively documented in publicly available literature, the principles of established MCRs like the Ugi and Passerini reactions can be conceptually applied to the synthesis of the piperazine core, which could then be further elaborated to the target molecule.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.govnih.gov A plausible, though not explicitly reported, strategy for a 2-substituted piperazine could involve a bifunctional starting material that allows for a subsequent intramolecular cyclization. For instance, a suitably protected ethylenediamine (B42938) derivative could act as the amine component, and following the Ugi reaction, a deprotection and intramolecular cyclization sequence could, in principle, lead to a piperazinone, which can be subsequently reduced to the desired piperazine. The introduction of the 2,6-dichlorobenzyl group could be envisioned either through the use of 2,6-dichlorophenylacetaldehyde as the aldehyde component or by a post-MCR modification.

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide, could be adapted for the synthesis of a precursor to the piperazine ring. nih.gov However, the direct application of these well-known MCRs for the de novo synthesis of 2-(2,6-dichlorobenzyl)-piperazine would require significant methodological development to control the regioselectivity and achieve the desired substitution pattern.

One-Pot Synthetic Methodologies

One-pot syntheses, which involve multiple sequential reactions in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. An efficient one-pot procedure for the synthesis of enantiomerically pure N-protected-α-substituted piperazines starting from readily available α-amino acids has been developed. rsc.org This methodology involves a sequence of an Ugi-4 component reaction, a Boc-deprotection, an intramolecular cyclization, and a final reduction (UDCR). rsc.org This approach could be adapted to synthesize 2-(2,6-dichlorobenzyl)-piperazine by using an appropriate amino acid precursor that allows for the introduction of the 2,6-dichlorobenzyl side chain.

Another one-pot approach involves the synthesis of piperazine-2,6-diones, which can then be reduced to the corresponding piperazines. A three-step, one-pot procedure has been developed to obtain piperazine-2,6-diones with various substituents at the nitrogen atoms in high yields. nih.gov By choosing the appropriate starting materials, one could potentially synthesize a precursor that, upon reduction, yields 2-(2,6-dichlorobenzyl)-piperazine.

Stereoselective Synthesis of Chiral Piperazine Ring Compounds

The introduction of chirality into the piperazine scaffold significantly expands its potential in drug discovery, as stereoisomers can exhibit distinct pharmacological profiles. The synthesis of enantiomerically pure 2-substituted piperazines is therefore of considerable interest.

Enantioselective Approaches to 2-Substituted Piperazines

Several enantioselective strategies have been developed for the synthesis of 2-substituted piperazines, often utilizing chiral starting materials from the "chiral pool" or employing catalytic asymmetric reactions.

One common approach starts from α-amino acids. A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described, which begins with an α-amino acid and proceeds in four steps. rsc.org A key transformation in this sequence is an aza-Michael addition. rsc.org This methodology provides a general framework that could be applied to the synthesis of chiral 2-(2,6-dichlorobenzyl)-piperazine by selecting the appropriate amino acid precursor. A Chinese patent describes a method for synthesizing chiral 2-substituted piperazines starting from optically pure amino acids, which are converted to chiral synthons and then cyclized and deprotected. google.com

Catalytic asymmetric synthesis is another powerful tool. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edunih.gov While this method directly furnishes α-tertiary piperazinones, modifications of the starting materials or the catalytic system could potentially be explored for the synthesis of α-secondary substituted piperazines. Furthermore, a palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group provides a facile route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities, which can then be converted to chiral piperazines. rsc.org An asymmetric synthesis of 2-arylpiperazines has also been established starting from phenacyl bromides, featuring a CBS reduction to introduce chirality. nih.govresearchgate.net

Diastereoselective Synthesis Techniques

Diastereoselective methods are crucial for controlling the relative stereochemistry when multiple stereocenters are present in the piperazine ring. These techniques often rely on substrate control, where an existing stereocenter directs the formation of a new one, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov This method allows for the synthesis of trans-2,6-disubstituted piperazines with high diastereoselectivity. nih.gov While this specific example leads to a 2,6-disubstituted pattern, the underlying principles of stereocontrolled cyclization could be adapted for the synthesis of other substituted piperazines.

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines bearing Ellman's auxiliary. nih.gov This highlights the utility of chiral auxiliaries in directing the stereochemical outcome of additions to imines, a strategy that could be employed in the synthesis of precursors to 2-(2,6-dichlorobenzyl)-piperazine. The synthesis of new chiral zwitterionic bicyclic lactams, which serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidines, also employs a diastereoselective intramolecular Corey–Chaykovsky ring-closing reaction. nih.gov

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, further diversification can be achieved by modifying the remaining secondary amine. This allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties.

Substitution at the Remaining Piperazine Nitrogen Atom

The secondary amine of the this compound ring is a versatile handle for a variety of chemical transformations, most commonly N-alkylation and N-arylation reactions. To achieve selective mono-substitution, it is often necessary to first protect one of the nitrogen atoms, typically with a Boc (tert-butoxycarbonyl) group, perform the desired reaction on the free secondary amine, and then deprotect.

N-Alkylation: A variety of alkyl groups can be introduced at the N4 position through standard alkylation procedures, typically involving the reaction of the piperazine with an alkyl halide in the presence of a base. A general procedure for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another widely used method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method has been used to prepare a variety of N-alkylpiperazine derivatives. nih.gov

N-Arylation: The introduction of an aryl group at the N4 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the piperazine with a wide range of aryl halides or triflates. nih.gov For example, N-Boc-piperazine can undergo Buchwald-Hartwig amination with various aryl halides to form the corresponding N-aryl-N'-Boc-piperazines. nih.gov

Below is a table summarizing some of the common substitution reactions at the piperazine nitrogen.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-(2,6-dichlorobenzyl)piperazine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Alkyl-2-(2,6-dichlorobenzyl)piperazine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl-2-(2,6-dichlorobenzyl)piperazine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(2,6-dichlorobenzyl)piperazine |

Modifications to the Dichlorophenyl Ring

Modifications to the 2,6-dichlorophenyl ring of the piperazine derivative can be achieved through various organic reactions. Nucleophilic aromatic substitution, although challenging due to the deactivating effect of the two chlorine atoms, can be employed under specific conditions to introduce different functional groups. For instance, reaction with strong nucleophiles at high temperatures might lead to the displacement of one or both chlorine atoms.

Another approach involves the modification of the benzyl (B1604629) group itself. Oxidation of the methylene (B1212753) bridge connecting the phenyl and piperazine rings could yield a ketone, which can then be subjected to a wide range of further chemical transformations. Reduction of the aromatic ring is also a possibility, leading to a dichlorocyclohexyl derivative.

Furthermore, electrophilic substitution on the aromatic ring is generally difficult due to the electron-withdrawing nature of the chlorine atoms. However, under forcing conditions, it might be possible to introduce substituents such as nitro or sulfonic acid groups.

Incorporation into Hybrid Molecular Architectures

The versatile structure of this compound makes it an attractive building block for the creation of hybrid molecules, combining its features with other pharmacologically relevant moieties. This strategy of molecular hybridization aims to develop new chemical entities with potentially enhanced or novel biological activities. nih.gov

Triazine Hybrids: The secondary amine of the piperazine ring can be reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form a dichlorotriazinyl-piperazine derivative. nih.gov This reaction is a nucleophilic substitution where the piperazine nitrogen displaces one of the chlorine atoms on the triazine ring. nih.gov The remaining chlorine atoms on the triazine core can be further substituted with other nucleophiles to create a library of diverse hybrid molecules.

Benzofuran (B130515) Hybrids: Hybrid molecules incorporating both piperazine and benzofuran scaffolds have been designed and synthesized. nih.govnih.gov A common synthetic strategy involves the reaction of a piperazine derivative with a functionalized benzofuran. For instance, a benzofuran carrying a carboxylic acid or an acyl chloride group can be coupled with the secondary amine of this compound to form an amide linkage. nih.gov Alternatively, a benzofuran with a suitable leaving group can be alkylated with the piperazine. nih.gov

Analytical Characterization Techniques for Structural Confirmation

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring, the methylene protons of the benzyl group, and the methylene protons of the piperazine ring. nih.govrsc.orgchemicalbook.com The integration of these signals gives the ratio of the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. nih.govrsc.org Signals for the aromatic carbons, the benzylic carbon, and the piperazine carbons would be expected. The chemical shifts of these carbons are influenced by the presence of the electron-withdrawing chlorine atoms.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. researchgate.net The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns can provide further structural information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.nettheaic.org The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as N-H stretching of the secondary amine in the piperazine ring and C-N stretching vibrations. researchgate.nettheaic.orgspectrabase.com The presence of the C-Cl bonds would also give rise to specific absorptions. theaic.org

Molecular Mechanism of Action Elucidation for 2 2,6 Dichloro Benzyl Piperazine and Analogues

Identification and Validation of Molecular Targets

The piperazine (B1678402) moiety is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been shown to interact with a wide array of receptors and enzymes. mdpi.comnih.gov The specific substitutions on the piperazine ring and the benzyl (B1604629) group, such as the dichlorobenzyl group in 2-(2,6-dichloro-benzyl)-piperazine, significantly influence the compound's affinity and selectivity for its molecular targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The this compound scaffold has been investigated for its potential to inhibit Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making these receptors attractive targets for therapeutic intervention. mdpi.com Structure-activity relationship (SAR) studies on related compounds, such as those with a 5H-pyrrolo[2,3-b]pyrazine scaffold, have shown that modifications can enhance FGFR1 inhibitory activity. mdpi.comresearchgate.net The binding of these inhibitors to the ATP-binding site of the FGFR kinase domain prevents the transfer of phosphate (B84403) groups, thereby blocking downstream signaling pathways involved in cell proliferation and survival. mdpi.com The specific substitutions on the core structure are critical for achieving high affinity and selectivity for FGFR. mdpi.comresearchgate.net

Bcl-2 Family Protein Binding and Modulation

Derivatives of benzylpiperazine have been designed and synthesized as inhibitors of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the mitochondrial apoptotic pathway. nih.govnih.govyoutube.com Overexpression of anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, and Mcl-1 is a hallmark of many cancers and contributes to chemoresistance. nih.govnih.govmdpi.com Small molecule inhibitors that bind to the BH3-binding groove of these proteins can disrupt their interaction with pro-apoptotic proteins, thereby promoting apoptosis. nih.govnih.gov

A study focused on designing benzylpiperazine derivatives as Bcl-2 inhibitors found that several compounds exhibited micromolar binding affinities for Bcl-2, Bcl-xL, and Mcl-1. nih.gov Notably, some of these compounds were highly selective for Mcl-1, with one of the most potent having a Ki value of 0.18 μM. nih.gov This selectivity is significant as it could lead to therapies with fewer side effects compared to pan-Bcl-2 inhibitors. nih.gov Molecular docking and dynamics simulations have helped to elucidate the binding modes of these compounds, providing a basis for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Binding Affinities of Benzylpiperazine Derivatives for Bcl-2 Family Proteins

| Compound Series | Target Protein | Binding Affinity (Ki) | Selectivity |

| Benzylpiperazine Derivatives | Bcl-2, Bcl-xL, Mcl-1 | Micromolar range (<20 μM) for 22 compounds. nih.gov | Some compounds showed high selectivity for Mcl-1. nih.gov |

| Most Potent Mcl-1 Binder | Mcl-1 | 0.18 μM nih.gov | No detectable binding to Bcl-2 or Bcl-xL. nih.gov |

Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cognitive and motor functions. mdpi.combiorxiv.org While direct D1 receptor agonists have faced clinical challenges, positive allosteric modulators (PAMs) offer a promising alternative. mdpi.comnih.govnih.gov PAMs bind to a site on the receptor that is different from the dopamine binding site and enhance the receptor's response to dopamine. mdpi.comnih.gov This can lead to increased selectivity and a reduced risk of side effects like tachyphylaxis. mdpi.combiorxiv.org

Several D1 receptor PAMs have been discovered, including compounds with a tetrahydroisoquinoline (THIQ) scaffold that incorporates a 2,6-dichlorophenyl group, similar to the benzyl group in this compound. biorxiv.orgacs.org One such compound, LY3154207, has been shown to be a potent and subtype-selective human D1 PAM with minimal direct agonist activity. acs.org Molecular dynamics simulations have suggested that these PAMs bind to a site near intracellular loop 2 (IL2), stabilizing an active conformation of the receptor and enhancing Gs protein coupling. nih.gov

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and a key player in T-cell activation and signaling. patsnap.comnih.govwikipedia.org Inhibition of Lck is a therapeutic strategy for autoimmune diseases and certain types of cancer. patsnap.comnih.gov Lck inhibitors work by binding to the enzyme, often at the ATP-binding site, and preventing the phosphorylation of key signaling molecules, which in turn blocks T-cell activation. patsnap.comscbt.com

While direct studies on this compound as an Lck inhibitor are not prevalent, the general class of piperazine derivatives has been explored for kinase inhibitory activity. For instance, the Lck-specific inhibitor A-770041 has been shown to attenuate lung fibrosis by suppressing TGF-β production in regulatory T-cells. nih.gov Nintedanib, another kinase inhibitor, also demonstrates an inhibitory effect on Lck phosphorylation. nih.gov The development of selective Lck inhibitors is an active area of research. nih.govscbt.com

Other Receptor or Enzyme Interactions

The versatile structure of the this compound scaffold suggests the potential for interactions with other molecular targets. The piperazine ring is a common feature in compounds targeting a wide range of receptors and enzymes. mdpi.comnih.gov For example, various piperazine derivatives have shown activity as antagonists at dopamine D2 and D3 receptors, with some exhibiting high affinity and selectivity. nih.gov Additionally, the piperazine-azepine structure of the antidepressant mirtazapine (B1677164) demonstrates potent antagonism at α2-adrenergic, serotonin (B10506) 5-HT2A/2C, and histamine (B1213489) H1 receptors. wikipedia.org The specific biological activity of this compound will ultimately depend on its unique binding profile across the vast landscape of potential molecular targets.

Ligand-Target Interaction Studies

The interaction between a ligand like this compound or its analogues and its biological target is the foundational event for its pharmacological effect. These interactions are characterized by their kinetics, thermodynamics, and the specific mechanism of binding, such as allosteric modulation.

While specific binding kinetic and thermodynamic data for this compound are not extensively detailed in the available literature, the principles of such interactions can be inferred from studies of analogous compounds. The binding of a ligand to a receptor is governed by association (kon) and dissociation (koff) rate constants, the ratio of which defines the equilibrium dissociation constant (Kd), a measure of binding affinity. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes determine the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

For instance, the 2,6-dichlorobenzyl substituent is known to create significant steric hindrance, which can affect the rotation around the carbon-nitrogen bond connecting the benzyl group to the piperazine ring. This structural feature can influence the compound's reactivity and how it fits into a receptor's binding pocket. The electron-withdrawing effect of the two chlorine atoms also influences the electron density distribution, which is critical for forming interactions with molecular targets.

Several analogues of this compound have been identified as allosteric modulators. Unlike orthosteric ligands that bind to the primary active site of a receptor, allosteric modulators bind to a distinct, secondary (allosteric) site. This binding induces a conformational change in the receptor, which in turn modifies the binding or efficacy of the primary (orthosteric) ligand.

A notable example is LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.gov This compound, which contains a 2-(2,6-dichlorophenyl) group, enhances the receptor's response to dopamine without exhibiting a bell-shaped dose-response curve or tachyphylaxis, which are often challenges with orthosteric agonists. nih.gov Similarly, studies on other G-protein coupled receptors (GPCRs), like the prostaglandin (B15479496) EP2 receptor, have identified piperidinyl derivatives as positive allosteric modulators that increase the potency of the natural ligand without altering its efficacy. nih.gov These findings suggest that piperazine-based structures can serve as scaffolds for developing allosteric modulators that fine-tune receptor activity, offering a more subtle and potentially safer therapeutic approach than direct agonism or antagonism. nih.govmdpi.com

Cellular Pathway Modulation

The binding of this compound analogues to their targets initiates a cascade of intracellular events, altering signal transduction pathways and impacting fundamental cellular processes.

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell, resulting in a specific cellular response. reactome.org Piperazine derivatives have been shown to interfere with several key signaling pathways.

One study identified a novel piperazine derivative that potently inhibits multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The Src family of tyrosine kinases and the BCR-ABL fusion protein are also crucial drivers in certain cancers, and their inhibition represents a key therapeutic strategy. reactome.orgresearchgate.net

Furthermore, some piperazine-2,5-dione derivatives have been found to exert protective effects against oxidative stress by modulating the IL-6/Nrf2 positive-feedback loop. nih.gov This pathway is crucial for cellular defense against oxidative damage. The activation of Nrf2 leads to the expression of antioxidant enzymes, while IL-6 signaling can play a complex role in both inflammation and cell survival. nih.govnih.gov The ability of these compounds to modulate such pathways underscores their potential as therapeutic agents.

The modulation of signaling pathways by these compounds translates into significant effects on various cellular functions.

Apoptosis: Several piperazine derivatives have demonstrated potent pro-apoptotic activity in cancer cells. One such derivative was shown to induce caspase-dependent apoptosis, a hallmark of programmed cell death. researchgate.net This process involves the activation of a cascade of caspase enzymes, such as caspase-3, -7, and -8, ultimately leading to the dismantling of the cell. researchgate.netnih.gov Other related compounds, like β-elemene piperazine derivatives, induce apoptosis by generating reactive oxygen species (ROS) and downregulating c-FLIP, an inhibitor of the death receptor pathway. nih.gov The induction of apoptosis is often associated with mitochondrial depolarization, further highlighting the involvement of the intrinsic apoptotic pathway. nih.govresearchgate.net

Inflammation: Piperazine analogues have also been investigated for their anti-inflammatory properties. One derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce paw edema and cell migration in inflammatory models. nih.gov Its mechanism involves the reduction of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, other benzylamine (B48309) and piperazine derivatives have shown anti-inflammatory activity, suggesting a broader potential for this chemical class in treating inflammatory conditions. nih.govscielo.org.mxresearchgate.net Some compounds have been noted to modulate immune cell populations, such as CD4+ and CD8+ cells, during inflammatory responses. mdpi.com

Insulin (B600854) Secretion and Diabetes: The piperazine scaffold is present in molecules investigated for the treatment of diabetes. Analogues have been developed as α-glucosidase inhibitors, which delay the absorption of glucose, and as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which enhance insulin secretion. nih.gov While direct studies on this compound are scarce in this context, related structures have shown the potential to improve glucose uptake and insulin sensitivity, suggesting that this class of compounds could be explored for developing new anti-diabetic agents. nih.govresearchgate.net

Summary of Cellular Impacts of Piperazine Analogues

| Cellular Process | Observed Effect | Mediating Pathway/Mechanism | Representative Analogue(s) |

| Apoptosis | Induction of caspase-dependent cell death in cancer cells. | Inhibition of PI3K/AKT, Src, BCR-ABL pathways. researchgate.net | Novel piperazine derivative researchgate.net |

| ROS accumulation, mitochondrial depolarization, caspase-3/7 activation. nih.gov | Intrinsic apoptotic pathway. nih.gov | Piperidone derivatives nih.gov | |

| Downregulation of c-FLIP, H2O2 production. nih.gov | Activation of death receptor and mitochondrial pathways. nih.gov | β-elemene piperazine derivatives nih.gov | |

| Inflammation | Reduction of edema and cell migration. | Decrease in pro-inflammatory cytokines (TNF-α, IL-1β). nih.gov | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone nih.gov |

| Anti-inflammatory activity in vivo. nih.gov | Adenosine A2A receptor affinity. nih.gov | 8-Benzylaminoxanthines nih.gov | |

| Modulation of immune cell populations. mdpi.com | Not fully elucidated. | Naphthaleneoxypropargyl-Containing Piperazine mdpi.com | |

| Insulin Secretion | Potential for antihyperglycemic and insulin-sensitizing activity. | α-glucosidase inhibition, DPP-4 inhibition. nih.gov | Aryl piperazines, Benzimidazole (B57391) derivatives nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 2,6 Dichloro Benzyl Piperazine Derivatives

Systematic Structural Variations and Their Biological Consequences

The biological profile of 2-(2,6-dichloro-benzyl)-piperazine derivatives can be finely tuned by altering different parts of the molecule. These modifications include substitutions on the piperazine (B1678402) nitrogen atoms, changes in the halogenation pattern of the benzyl (B1604629) moiety, modifications of the linker connecting different parts of the molecule, and considerations of stereochemistry.

The two nitrogen atoms within the piperazine ring are critical for the biological activity of these derivatives and offer key points for structural modification. nih.govnih.gov The nature of the substituents at these positions can significantly impact receptor affinity and selectivity.

Studies on various piperazine derivatives have shown that both N-alkyl and N-aryl substitutions are well-tolerated and can modulate the pharmacological profile. For instance, in a series of substituted piperazine derivatives synthesized and tested for antimicrobial activity, both N-alkyl and N-aryl derivatives showed significant activity against various bacterial strains. nih.gov Another study investigating the effects of the N-alkyl group in the piperazine ring of rifamycins (B7979662) on their interaction with lipid membranes found that the nature of the N-alkyl substituent (methyl vs. cyclopentyl) could explain differences in their pharmacokinetic properties and clinical performance. nih.gov

In the context of receptor binding, particularly for sigma receptors where many benzylpiperazine derivatives show affinity, the substituents on the piperazine nitrogens play a crucial role. For some derivatives, the presence of a second basic nitrogen atom in the piperazine ring is essential for high affinity. mdpi.com The substitution pattern can also influence selectivity between different receptor subtypes. For example, in a series of N-substituted-N′-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl ]piperazines, appropriate substitution led to potent and selective ligands for 5-HT1A, σ1, or σ2 receptors.

The following table summarizes the influence of various substituents on the piperazine nitrogen atoms on the biological activity of related piperazine derivatives.

| Substituent Type on Piperazine Nitrogen | General Biological Consequence | Specific Examples/Findings | Citations |

|---|---|---|---|

| Alkyl Groups (e.g., Methyl, Cyclopentyl) | Modulates pharmacokinetic properties and receptor affinity. | Different N-alkyl groups in rifamycin (B1679328) derivatives influence their interaction with lipid membranes, affecting their therapeutic behavior. | nih.gov |

| Aryl Groups | Can enhance affinity for specific receptors and contribute to overall biological activity. | N-aryl piperazine derivatives have been extensively studied for various CNS activities. | nih.gov |

| Benzyl Groups | Often a key component for high affinity at various receptors, including sigma receptors. | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine showed high affinity for sigma-1 receptors. | wikipedia.org |

| Unsubstituted (-H) | The presence of a free N-H group can be crucial for certain biological activities. | In some series, a free amino group was found to be essential for inhibitory activity. |

The substitution pattern of halogens on the benzyl ring is a critical determinant of the biological activity of 2-(benzyl)-piperazine derivatives. The 2,6-dichloro substitution pattern, in particular, is a recurring motif in many biologically active compounds. This specific arrangement of chlorine atoms creates a distinct electronic and steric profile that influences how the molecule interacts with its biological targets.

While direct comparative studies focusing solely on the 2,6-dichloro versus 2,4-dichloro pattern for the exact 2-(benzyl)-piperazine core are not extensively detailed in the available literature, inferences can be drawn from broader studies on halogenated benzylpiperazine derivatives. For instance, in the synthesis and biological evaluation of novel benzothiazole-piperazine derivatives, dihalo-substituted benzylpiperazine compounds, including a 2,6-dichloro derivative, exhibited the highest cytotoxic activities against various cancer cell lines.

The 2,4-dichlorobenzyl moiety is also a known pharmacophore and is found in compounds with antiseptic properties. nih.gov The difference in the positioning of the chlorine atoms between the 2,6- and 2,4-isomers leads to distinct three-dimensional shapes and electronic distributions, which in turn affect their binding to specific receptors or enzymes. The 2,6-dichloro substitution often imparts a higher degree of conformational restriction on the molecule.

The table below highlights the general importance of the halogenation pattern on the benzyl moiety.

| Halogenation Pattern | General Influence on Activity | Specific Findings/Implications | Citations |

|---|---|---|---|

| 2,6-Dichloro | Often associated with potent biological activity, including cytotoxicity and receptor modulation. The steric bulk of the two ortho chlorine atoms can enforce a specific conformation. | Dihalo-substituted benzylpiperazine derivatives, including 2,6-dichloro analogs, have shown high cytotoxic activity in cancer cell lines. | |

| 2,4-Dichloro | Also a common pattern in biologically active molecules, particularly those with antiseptic properties. | 2,4-Dichlorobenzyl alcohol is a known antiseptic. The electronic effects of the para-chloro substituent differ from a second ortho-chloro group. | nih.gov |

| Monohalo-substitution | Generally shows activity, but often less potent than di- or tri-halogenated analogs. The position of the single halogen is critical. | The specific position (ortho, meta, or para) of a single halogen can significantly alter receptor binding and selectivity. |

In many derivatives of this compound, a linker is used to connect the piperazine moiety to another chemical entity. The length, composition, and flexibility of this linker are crucial for optimizing biological activity. acs.org

Research on benzylpiperazine derivatives as sigma-1 receptor ligands has demonstrated a clear relationship between the length of a linker chain and receptor affinity. mdpi.comthieme-connect.de For example, in a series of analogs, a two-methylene unit linker (ethylene) was found to be optimal for sigma-1 receptor affinity, while both longer (propylene and butylene) and shorter (methylene) linkers resulted in decreased affinity. thieme-connect.de This suggests that the linker plays a key role in positioning the different pharmacophoric elements of the molecule in the optimal orientation for binding to the receptor.

The composition of the linker also has a significant impact. The introduction of rigid elements, such as a vinylene group, can alter the conformational freedom of the molecule and affect its binding properties. In the aforementioned study, a vinylene linker showed comparable activity to a propylene (B89431) linker, indicating that a certain degree of rigidity can be tolerated. thieme-connect.de

The table below summarizes the effects of linker modifications on the biological activity of benzylpiperazine derivatives.

| Linker Modification | Effect on Biological Activity | Example | Citations |

|---|---|---|---|

| Linker Length | Optimal linker length is crucial for maximizing receptor affinity. Both shortening and lengthening the linker from the optimal length can be detrimental. | In a series of sigma-1 receptor ligands, an ethylene (B1197577) linker was optimal, with longer and shorter linkers showing reduced affinity. | mdpi.comthieme-connect.de |

| Linker Composition | The atoms and functional groups within the linker influence properties like flexibility, polarity, and hydrogen bonding capacity. | Replacing a flexible alkyl chain with a more rigid vinylene group can impact the conformational profile and receptor binding. | thieme-connect.de |

| Linker Rigidity | The degree of conformational freedom of the linker affects how the molecule can adapt its shape to fit into a binding site. | The introduction of cyclic structures or double bonds within the linker can restrict conformational flexibility. |

The introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, meaning that this compound can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles. nih.gov

The stereoselective synthesis of piperazine derivatives is an active area of research, as it allows for the investigation of the individual enantiomers. umn.eduresearchgate.net For example, the asymmetric synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported, providing access to stereochemically defined building blocks for drug discovery. umn.edu In another study on the synthesis of chiral tertiary piperazin-2-ones and their subsequent reduction to piperazines, it was found that the (R)-enantiomer of an imatinib (B729) analogue was slightly more potent than the (S)-enantiomer.

The table below outlines the importance of chirality in the biological activity of substituted piperazines.

| Chiral Aspect | Significance in Biological Activity | General Findings | Citations |

|---|---|---|---|

| Presence of a Chiral Center | Leads to the existence of enantiomers, which can have different pharmacological and pharmacokinetic properties. | The 2-position of the piperazine ring is a common site for creating a chiral center. | umn.edu |

| Differential Activity of Enantiomers | One enantiomer is often more potent or has a different biological profile than the other. | In some chiral piperazine derivatives, one enantiomer has been shown to be more active than the other. | |

| Stereoselective Synthesis | Allows for the preparation and evaluation of individual enantiomers, which is crucial for developing safer and more effective drugs. | Various methods for the asymmetric synthesis of chiral piperazines have been developed. | umn.eduresearchgate.net |

Pharmacophore Identification and Mapping

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, identifying the key pharmacophoric elements is essential for designing new compounds with improved activity and selectivity.

Based on the SAR studies of various piperazine derivatives, a general pharmacophore model can be proposed. For compounds targeting aminergic G-protein coupled receptors and transporters, a common pharmacophore often includes:

A basic nitrogen atom, which is typically protonated at physiological pH and can engage in ionic interactions.

An aromatic ring, which can participate in hydrophobic or π-stacking interactions.

A specific spatial arrangement of these features.

For sigma receptor ligands, a well-established pharmacophore model includes a basic amine and two adjacent hydrophobic regions. frontiersin.org More recent pharmacophore models for the sigma-1 receptor, based on its crystal structure, have refined these features to include specific hydrophobic and hydrogen-bonding interactions. nih.gov A 3D-pharmacophore model for sigma-2 receptors has also been developed, consisting of a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic, a hydrophobic aliphatic, and a generic hydrophobic feature. nih.gov

The 2,6-dichlorobenzyl group of the titular compound likely occupies one of the hydrophobic regions of the pharmacophore, while the piperazine nitrogen atoms can fulfill the role of the basic amine. Substituents on the other piperazine nitrogen can be designed to interact with the second hydrophobic region or other accessory binding sites.

The following table outlines a potential pharmacophore model for this compound derivatives targeting sigma receptors.

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Type of Interaction | Citations |

|---|---|---|---|

| Basic Amine (Positive Ionizable) | Piperazine Nitrogen Atom(s) | Ionic Interaction, Hydrogen Bonding | nih.govnih.gov |

| Hydrophobic Region 1 | 2,6-Dichlorobenzyl Group | Hydrophobic Interaction, van der Waals Forces | frontiersin.org |

| Hydrophobic Region 2 | Substituent on the second piperazine nitrogen | Hydrophobic Interaction, van der Waals Forces | frontiersin.org |

| Hydrogen Bond Acceptor | Can be incorporated in the substituent on the second piperazine nitrogen | Hydrogen Bonding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the activity of newly designed compounds.

Several QSAR studies have been conducted on various classes of piperazine derivatives, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR). For example, a 3D-QSAR study on new piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effect. nih.gov

In another study, 3D-QSAR models were developed for a series of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors. The COMSIA model showed good predictive ability, and the results were used to design new derivatives with potentially higher activity.

For a QSAR model of this compound derivatives, the following descriptors would likely be important:

Steric descriptors: Such as molecular volume or surface area, reflecting the size and shape of the molecule. The steric bulk of the 2,6-dichloro substituents would be a key factor.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms would significantly influence these parameters.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP) or molar refractivity (MR), which quantify the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

pIC50 = c0 + c1(Steric Descriptor) + c2(Electronic Descriptor) + c3*(Hydrophobic Descriptor)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis.

The table below lists some common molecular descriptors and their potential relevance in QSAR models of this compound derivatives.

| Descriptor Type | Specific Descriptor Example | Potential Relevance to Activity | Citations |

|---|---|---|---|

| Steric | Molecular Volume | Describes the overall size of the molecule and how well it fits into a binding pocket. | nih.gov |

| Electronic | Partial Atomic Charges | Indicates the distribution of electrons in the molecule and its potential for electrostatic interactions. | nih.gov |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. | |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

Selection of Molecular Descriptors

The foundation of any successful QSAR study lies in the meticulous selection of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule and are correlated with its biological activity. For this compound derivatives, a variety of descriptors are typically employed to capture the structural nuances that drive their activity.

In studies of similar piperazine-containing compounds, descriptors are often categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. They include molecular weight, number of atoms, number of specific atom types (e.g., nitrogen, chlorine), and the number of rings. For instance, in a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors, constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were found to be crucial in the developed models. wisdomlib.orgnih.gov

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban's J index. These are instrumental in describing the size, shape, and degree of branching of the molecule, which can influence how the molecule fits into a biological target.

Geometrical Descriptors: These 3D descriptors, such as molecular surface area and volume, provide insights into the steric requirements for biological activity. For the this compound core, the spatial arrangement of the dichlorobenzyl group relative to the piperazine ring is a key determinant of its interaction with target proteins.

Electronic Descriptors: These descriptors, including dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO), are critical for understanding the electrostatic and quantum mechanical interactions between the drug and its target. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring significantly influences the electronic properties of the entire molecule.

Physicochemical Descriptors: Lipophilicity (logP) and water solubility (logS) are paramount for predicting the pharmacokinetic behavior of a drug candidate. The balance between these properties is often a key focus in lead optimization.

A hypothetical selection of descriptors for a QSAR study on this compound derivatives might look like this:

| Descriptor Category | Example Descriptors | Rationale for Selection |

| Constitutional | Molecular Weight, nCl (number of Chlorine atoms) | To account for the overall size and halogen content. |

| Topological | Kappa Shape Indices (κ1, κ2) | To describe the molecular shape and flexibility. |

| Geometrical | 3D-MoRSE - Signal 08 / unweighted (Mor08u) | To encode 3D molecular structure. |

| Electronic | Dipole Moment, HOMO/LUMO energies | To model electrostatic interactions and reactivity. |

| Physicochemical | LogP, Polar Surface Area (PSA) | To predict absorption and membrane permeability. |

Development and Validation of Predictive QSAR Models

Once a relevant set of molecular descriptors has been calculated for a series of this compound derivatives with known biological activities, the next step is to develop a mathematical model that correlates these descriptors with the activity. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose, aiming to establish a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable).

The general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the regression coefficients and D represents the molecular descriptors.

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.gov This involves both internal and external validation techniques.

Internal Validation: This is typically performed using methods like leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activities of the compounds in the test set is a true measure of its predictive power. The predictive R² (R²pred) is calculated for the test set, and a value greater than 0.6 is generally considered indicative of a good predictive model.

For instance, a study on piperazine and keto-piperazine derivatives as renin inhibitors reported a QSAR model with a correlation coefficient (R²) of 0.846, a cross-validation correlation coefficient (Q²) of 0.818, and a predictive R² (R²pred) of 0.821, indicating a statistically robust and predictive model. wisdomlib.orgnih.gov

A hypothetical validation summary for a QSAR model of this compound derivatives might be presented as follows:

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability. |

| R²pred (Predictive R² for external test set) | 0.79 | Excellent predictive power for new compounds. |

| F-statistic | 85.2 | High value indicates a statistically significant regression model. |

| p-value | < 0.0001 | The model is statistically significant. |

Application in Lead Optimization

A well-validated QSAR model is a powerful tool in the lead optimization phase of drug discovery. It allows medicinal chemists to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This in-silico screening helps prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources.

The insights gained from the QSAR model can guide structural modifications. For example, if a descriptor related to the electronic properties of the benzyl ring has a positive coefficient in the QSAR equation, it suggests that increasing the electron-withdrawing nature of the substituents on this ring could enhance activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

The process of lead optimization using QSAR models can be summarized as:

Model-Guided Design: Use the validated QSAR model to predict the activity of a virtual library of this compound analogs with various substituents.

Prioritization for Synthesis: Select a subset of the virtual compounds with the highest predicted activities for chemical synthesis.

Experimental Validation: Synthesize the selected compounds and experimentally determine their biological activity.

Model Refinement: Incorporate the newly synthesized compounds and their activities into the original dataset to refine and improve the predictive power of the QSAR model.

This iterative cycle of design, synthesis, testing, and model refinement is a cornerstone of modern drug discovery.

Structure-Affinity Relationship (SAFIR) Studies for Target Binding

SAFIR studies often employ computational techniques such as molecular docking and molecular dynamics simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can reveal how the dichlorobenzyl group fits into a hydrophobic pocket of the target protein and how the piperazine nitrogen atoms might form hydrogen bonds or other electrostatic interactions with key amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon binding.

A hypothetical SAFIR study on a this compound derivative might reveal the following key interactions:

| Interacting Residue of Target | Type of Interaction | Moiety of the Ligand Involved |

| Tyrosine (Tyr) | π-π Stacking | 2,6-Dichlorobenzyl ring |

| Aspartic Acid (Asp) | Hydrogen Bond | N-H of the piperazine ring |

| Leucine (Leu), Valine (Val) | Hydrophobic Interaction | Benzyl group |

| Serine (Ser) | Hydrogen Bond | Nitrogen atom of the piperazine ring |

These detailed insights from SAFIR studies are invaluable for rational drug design. By understanding the key interactions that govern binding affinity, medicinal chemists can design new derivatives with modifications that enhance these interactions, leading to more potent and selective compounds.

Intellectual Property Landscape and Translational Research Potential

Analysis of Patent Applications Involving Piperazine (B1678402) Derivatives

The versatility of the piperazine scaffold is evident in the numerous patent applications covering a broad spectrum of therapeutic uses. nih.govdongguk.edu This highlights the sustained interest in developing novel piperazine-based molecules for various diseases. researchgate.nettandfonline.com

Trends in Therapeutic Applications Covered by Patents

Initially, the therapeutic applications of piperazine derivatives were predominantly focused on central nervous system (CNS) disorders. nih.govresearchgate.net However, recent patent literature reveals a significant expansion into other therapeutic areas. nih.gov A review of patents from 2010 onwards showcases a diverse range of applications for piperazine-containing compounds. nih.govdongguk.edu

The primary therapeutic areas covered in recent patent applications for piperazine derivatives include:

Central Nervous System (CNS) Agents: This remains a prominent area, with applications for antipsychotic, antidepressant, and anxiolytic drugs. nih.govresearchgate.net

Anticancer Agents: The piperazine ring is considered an attractive scaffold for the development of new anticancer drugs, with a number of FDA-approved anticancer drugs containing this moiety. researchgate.nettubitak.gov.tr

Antiviral Agents: Piperazine derivatives have shown potential in combating various viral infections. nih.govresearchgate.net

Cardioprotective Agents: There is growing interest in the cardiovascular applications of these compounds. nih.govresearchgate.net

Anti-inflammatory Agents: The anti-inflammatory properties of piperazine derivatives are being actively explored. nih.govnih.gov

Other Applications: Patents also cover anti-tuberculosis, antidiabetic, antihistamine, and analgesic agents, as well as their use in imaging. nih.govdongguk.edu

Table 1: Therapeutic Applications of Piperazine Derivatives in Patent Literature

| Therapeutic Area | Examples of Patented Applications |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.govresearchgate.net |

| Oncology | Kinase inhibitors, Treatment of various cancers researchgate.nettubitak.gov.tr |

| Infectious Diseases | Antiviral, Anti-tuberculosis nih.govresearchgate.net |

| Cardiovascular Diseases | Cardioprotective agents nih.govresearchgate.net |

| Inflammation | Anti-inflammatory agents nih.govnih.gov |

| Other | Antidiabetic, Antihistamine, Analgesic, Imaging agents nih.govdongguk.edu |

Strategic Considerations for Future Drug Development of 2-(2,6-Dichloro-benzyl)-piperazine Analogues

The development of analogues of this compound requires careful consideration of both promising therapeutic avenues and the inherent challenges in optimizing piperazine-based compounds.

Identification of Promising Pharmacological Avenues

The diverse biological activities of piperazine derivatives suggest several promising pharmacological avenues for analogues of this compound. nih.govapjhs.com The presence of the dichlorobenzyl group may confer specific properties that can be exploited for targeted therapies.

Potential therapeutic areas to explore include:

Anticancer Activity: Given that many arylpiperazine derivatives exhibit anticancer properties, this is a logical area for investigation. tubitak.gov.trmdpi.com The substitution pattern on the phenyl ring is a critical determinant of activity. mdpi.com

CNS Disorders: The historical success of piperazine derivatives as CNS agents makes this a continuing area of interest. researchgate.netnih.gov The lipophilicity and ability to cross the blood-brain barrier are key factors.

Antimicrobial and Antifungal Activity: The development of novel antimicrobial agents is a global health priority, and piperazine derivatives have shown promise in this area. nih.govapjhs.com

Antiviral Activity: The emergence of new viral threats necessitates the development of novel antiviral drugs, and piperazine-based compounds are being investigated for this purpose. researchgate.netnih.gov

Challenges and Opportunities in Optimizing Piperazine-Based Lead Compounds

The optimization of piperazine-based lead compounds is a multifaceted process with both challenges and opportunities. patsnap.comnih.gov

Challenges:

Achieving Selectivity: A key challenge is to design molecules with high selectivity for the intended biological target to minimize off-target effects. patsnap.com

Optimizing Pharmacokinetics: Ensuring appropriate absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a drug's success. pharmafeatures.com Poor solubility can be a significant hurdle. pharmafeatures.com

Synthetic Accessibility: The synthesis of complex analogues can be challenging and costly. nih.gov

"Molecular Obesity": There is a trend toward designing large, hydrophobic molecules during lead optimization, which can lead to poor drug-like properties. nih.gov

Opportunities:

Structural Modification: The piperazine ring offers two positions for substitution, allowing for extensive structural modifications to fine-tune pharmacological properties. researchgate.nettandfonline.com

Structure-Based Drug Design: Utilizing techniques like molecular docking and 3D modeling can guide the rational design of more potent and selective analogues. patsnap.com

Computational Tools: The use of artificial intelligence and machine learning can accelerate the optimization process by predicting molecular properties and identifying promising candidates. patsnap.com

Structural Simplification: Truncating unnecessary groups from a complex lead compound can improve its pharmacokinetic profile and synthetic accessibility. nih.gov

Potential for Novel Bioactive Agents and Therapeutic Applications

The piperazine scaffold is a privileged structure in drug discovery, and its derivatives continue to yield novel bioactive agents with diverse therapeutic applications. nih.govrsc.org The exploration of analogues of this compound holds potential for the discovery of new medicines.

Recent research on novel piperazine derivatives has demonstrated their potential as:

Antihistamine, anti-inflammatory, and anticancer agents. nih.gov

Antimicrobial agents to combat drug-resistant pathogens. apjhs.com

Inhibitors of viral replication. nih.gov

Modulators of CNS targets for the treatment of depression and other neurological disorders. nih.gov

The continued investigation of piperazine derivatives, including those with dichlorobenzyl substitutions, is a promising strategy for the development of the next generation of therapeutic agents. benthamdirect.com

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry